![molecular formula C12H17ClN2O3S B2940929 {1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol CAS No. 1423712-54-2](/img/structure/B2940929.png)
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol is a chemical compound that features a piperidine ring substituted with a chloropyridinyl sulfonyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 3-methylpiperidine in the presence of a base, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
科学研究应用
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It could be explored as a potential therapeutic agent for treating diseases, particularly those involving the central nervous system.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of {1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl sulfonyl group may play a key role in binding to these targets, while the piperidine ring and hydroxymethyl group contribute to the overall molecular stability and activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-(propan-2-yl)piperazine
Uniqueness
{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions compared to its analogs. This functional group also enhances the compound’s solubility and potential biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
[1-(6-chloropyridin-3-yl)sulfonyl-3-methylpiperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-3-2-6-15(11(9)8-16)19(17,18)10-4-5-12(13)14-7-10/h4-5,7,9,11,16H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGYPQGHQUNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)
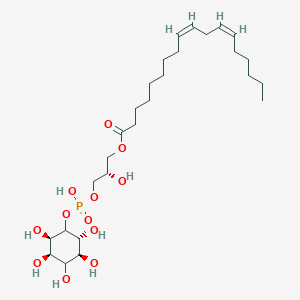
![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)
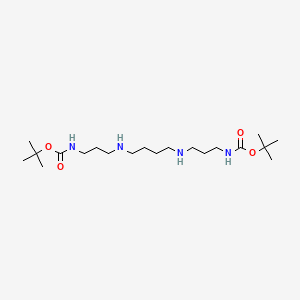
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
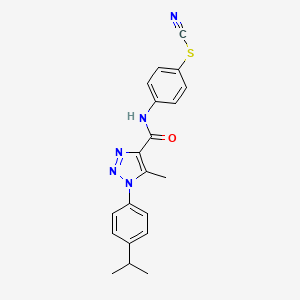
![1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2940855.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2940858.png)
![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)
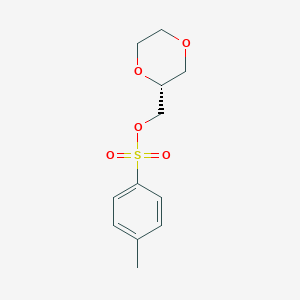
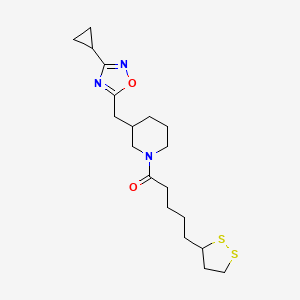
![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)

